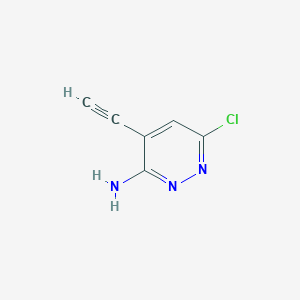

6-Chloro-4-ethynylpyridazin-3-amine

描述

Structure

3D Structure

属性

IUPAC Name |

6-chloro-4-ethynylpyridazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3/c1-2-4-3-5(7)9-10-6(4)8/h1,3H,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTFUWIRKULGUGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=NN=C1N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextual Research of 6 Chloro 4 Ethynylpyridazin 3 Amine Within Pyridazine Heterocycle Chemistry

Significance of the Pyridazine (B1198779) Core in Contemporary Organic Synthesis

The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone in modern organic synthesis and medicinal chemistry. wikipedia.org Its unique physicochemical properties, including weak basicity and a high dipole moment, make it a valuable scaffold in drug design. blumberginstitute.org This heterocycle is not merely a passive framework; its nitrogen atoms can engage in robust hydrogen bonding, a critical interaction in molecular recognition processes between a drug and its biological target.

The versatility of the pyridazine core is demonstrated by its presence in a number of herbicides and several FDA-approved drugs, where it often serves as a key pharmacophore. wikipedia.org Derivatives of pyridazine exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. researchgate.net This broad range of applications has spurred significant research into the synthesis and functionalization of pyridazine-based compounds.

Strategic Positioning of Chloro, Ethynyl (B1212043), and Amino Functional Groups in Pyridazine Scaffolds

The specific arrangement of chloro, ethynyl, and amino groups on the pyridazine scaffold of 6-Chloro-4-ethynylpyridazin-3-amine is a testament to the strategic design principles of modern synthetic chemistry. Each functional group plays a distinct role, and their combination on the pyridazine ring creates a molecule with a unique profile of reactivity and potential for further chemical modification.

The chloro group at the 6-position is a key reactive site. Halogenated pyridazines are known to undergo nucleophilic aromatic substitution (SNAr) reactions, where the chlorine atom can be displaced by a variety of nucleophiles. nih.govacs.orgorganic-chemistry.orgwikipedia.orglibretexts.org This allows for the introduction of diverse functionalities at this position, making the chloro group a versatile handle for creating a library of derivatives. The electron-withdrawing nature of the two ring nitrogens enhances the electrophilicity of the carbon atoms, facilitating such substitutions. nih.gov

The ethynyl group at the 4-position is another crucial feature. This carbon-carbon triple bond can be introduced onto the pyridazine ring through powerful cross-coupling reactions, most notably the Sonogashira coupling. wikipedia.orgorganic-chemistry.orglibretexts.orgnih.gov The Sonogashira reaction, which couples a terminal alkyne with an aryl or vinyl halide, is a highly efficient method for forming C(sp)-C(sp2) bonds. The ethynyl group itself can then serve as a linchpin for further transformations, such as cycloadditions or further coupling reactions, extending the molecular complexity.

The amino group at the 3-position significantly influences the electronic properties of the pyridazine ring. As an electron-donating group, it can modulate the reactivity of the entire scaffold. blumberginstitute.org For instance, it can affect the ease of nucleophilic substitution at the 6-position and the reactivity of the ethynyl group. Furthermore, the amino group itself can be a site for derivatization, allowing for the attachment of other molecular fragments. The presence of 3-amino-pyridazines is a recurring motif in many biologically active compounds. blumberginstitute.org

The interplay of these three functional groups at the 3, 4, and 6 positions results in a molecule that is both stable and highly amenable to further, selective chemical transformations, making it a valuable building block in the synthesis of more complex chemical entities.

Historical and Current Research Trajectories in Polyfunctionalized Pyridazine Synthesis

The synthesis of pyridazine derivatives has evolved significantly over the years. Early methods often relied on the condensation of 1,4-dicarbonyl compounds with hydrazine (B178648), a robust but sometimes limited approach. wikipedia.org The historical development of heterocyclic chemistry saw a move towards more general and versatile synthetic strategies.

Modern synthetic chemistry has ushered in an era of highly efficient and regioselective methods for the construction of complex heterocyclic systems. The synthesis of polyfunctionalized pyridazines like this compound is a direct result of these advancements. Key among these are palladium-catalyzed cross-coupling reactions, such as the aforementioned Sonogashira coupling, which have become indispensable tools for the formation of carbon-carbon bonds. nih.govcapes.gov.br

Furthermore, cycloaddition reactions, particularly the inverse-electron-demand Diels-Alder reaction, have emerged as powerful strategies for constructing the pyridazine ring itself with a high degree of control over the substitution pattern. nih.gov These modern methods offer significant advantages in terms of efficiency, selectivity, and functional group tolerance, allowing for the creation of highly decorated pyridazine scaffolds from readily available starting materials.

Current research continues to push the boundaries of pyridazine synthesis, with a focus on developing even more sustainable and atom-economical processes. The direct C-H functionalization of the pyridazine core is a particularly active area of investigation, as it offers the potential to introduce new functional groups without the need for pre-functionalized starting materials. nih.gov This ongoing innovation ensures that novel pyridazine derivatives will continue to be a rich source of discovery in materials science and medicinal chemistry.

Chemical Compound Data

Below are tables detailing the properties of this compound and related compounds for comparative analysis.

Table 1: Chemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1425334-86-6 bldpharm.com |

| Molecular Formula | C₆H₄ClN₃ |

| Molecular Weight | 153.57 g/mol |

| Appearance | Solid |

Table 2: Comparative Data of Related Pyridazine Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 6-Amino-3-chloropyridazine | 5469-69-2 nih.gov | C₄H₄ClN₃ | 129.55 nih.gov |

| 6-Chloro-4-methylpyridazin-3-amine | 64068-00-4 chemicalbook.com | C₅H₆ClN₃ | 143.57 chemicalbook.com |

| 6-Chloro-4-ethyl-3-phenylpyridazine | 133308-81-3 nih.gov | C₁₂H₁₁ClN₂ | 218.68 nih.gov |

| 6-Chloro-4-iodopyridin-3-amine | 351227-42-4 bldpharm.com | C₅H₄ClIN₂ | 254.46 |

Elucidating Reactivity and Transformation Pathways of 6 Chloro 4 Ethynylpyridazin 3 Amine

Intrinsic Reactivity of the Pyridazine (B1198779) Aromatic System

The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, possesses a unique electronic architecture that distinguishes it from benzene and other diazines like pyrimidine and pyrazine.

Six-membered aromatic heterocycles containing electronegative heteroatoms like nitrogen are generally electron-deficient, or π-deficient, compared to benzene. The nitrogen atoms exert a strong electron-withdrawing effect on the π-electron system of the ring. This effect is particularly pronounced in diazines, which are less resonance-stabilized than pyridine (B92270) and consequently more susceptible to the addition of nucleophilic reagents chemicalbook.com.

The pyridazine ring is characterized by a significant dipole moment, the largest among the diazine isomers, which contributes to its polarity and electron-deficient nature google.com. This inherent polarity and π-deficiency render the carbon atoms of the pyridazine ring electrophilic and thus prone to attack by nucleophiles. The positions ortho and para to the ring nitrogens (C3, C6, and C4) are particularly activated towards nucleophilic substitution. This activation is crucial for the chemical transformations of halogenated pyridazines.

The presence and position of the two adjacent nitrogen atoms in the pyridazine ring are the primary determinants of its reactivity profile. These heteroatoms significantly lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic system, making it more favorable for a nucleophile to donate its electrons into this orbital during a reaction.

The two nitrogen atoms inductively withdraw electron density from the ring carbons, creating electron-poor sites. The proximity of the two nitrogen atoms in the 1,2-diazine arrangement leads to lone pair-lone pair repulsion, which can influence the ring's basicity and interaction with other molecules organic-chemistry.org. This electron-withdrawing effect is critical for facilitating nucleophilic aromatic substitution (SNAr) reactions, as the nitrogen atoms can effectively stabilize the negatively charged intermediate formed during the reaction sequence through resonance youtube.com. The positions at C3 and C6 are especially electron-deficient, enhancing their reactivity toward nucleophiles google.com.

Transformations Involving the Chloro Substituent at C6

The chlorine atom at the C6 position of 6-Chloro-4-ethynylpyridazin-3-amine is a key functional handle for molecular elaboration. Its status as a good leaving group on an electron-deficient aromatic ring makes it the primary site for nucleophilic aromatic substitution reactions.

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for halo-substituted pyridazines. Unlike SN1 and SN2 reactions, the SNAr mechanism proceeds via a two-step addition-elimination sequence maiabiotech.comgoogle.com.

Addition Step: A nucleophile attacks the electron-deficient carbon atom bearing the leaving group (the ipso-carbon). This attack is the rate-determining step and results in the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily disrupted in this intermediate youtube.comgoogle.com.

Elimination Step: The aromaticity is restored as the leaving group (in this case, the chloride ion) is expelled, yielding the final substitution product.

The feasibility of SNAr reactions is highly dependent on the ability of the aromatic ring to stabilize the negative charge of the Meisenheimer complex. In the case of 6-chloropyridazines, the ring nitrogen atoms are perfectly positioned to delocalize this charge through resonance, thereby stabilizing the intermediate and facilitating the reaction youtube.com.

The displacement of the C6-chloro substituent by various nitrogen-based nucleophiles is a common and synthetically valuable transformation. While specific studies on this compound are not extensively documented in public literature, the reactivity can be reliably inferred from its close analogue, 3-amino-6-chloropyridazine (B20888). The reaction typically involves heating the chloropyridazine with an amine or ammonia (B1221849), often in a suitable solvent and sometimes under pressure.

The process involves the direct attack of the amine on the C6 position, leading to the formation of a diamino-substituted pyridazine derivative. A variety of conditions can be employed, demonstrating the versatility of this transformation.

| Nucleophile | Solvent | Temperature (°C) | Reaction Time (h) | Reference |

|---|---|---|---|---|

| Ammonia Water | Methanol, Ethanol, DMF, or Water | 30-180 | 5-26 | google.com |

| Ammonia (gas) | Water-soluble Polyether | 50-110 | Not Specified | lookchem.com |

| Primary/Secondary Amines | Ethanol | Not Specified (Mild) | Not Specified |

The chloro group at C6 can also be readily displaced by oxygen and sulfur nucleophiles to form ethers and thioethers, respectively.

Alkoxylation involves the reaction of the chloropyridazine with an alkoxide, typically generated from the corresponding alcohol and a strong base (e.g., sodium hydride) or by using a solution of a pre-formed salt like sodium methoxide. The synthesis of 6-methoxypyridazin-3-amine from 6-chloropyridazin-3-amine via SNAr with sodium methoxide in methanol or DMF serves as a prime example of this transformation.

Thiolation is achieved by reacting the substrate with a sulfur nucleophile. A common method for introducing a thiol group is to react a chloropyridazine with sodium hydrogensulfide (NaSH). For instance, 3,6-dichloropyridazine (B152260) reacts with NaSH in refluxing ethanol to selectively replace one chlorine atom, yielding 6-chloropyridazine-3-thiol in high yield chemicalbook.com. This demonstrates the viability of selective thiolation at the C6 position.

| Reaction Type | Nucleophile | Reagent/Solvent | Product Type | Reference |

|---|---|---|---|---|

| Alkoxylation | Methoxide | Sodium Methoxide in Methanol or DMF | 6-Alkoxypyridazine | |

| Thiolation | Hydrosulfide | Sodium Hydrosulfide (NaSH) in Ethanol | 6-Thiolpyridazine | chemicalbook.com |

Transition Metal-Catalyzed Cross-Coupling Reactions at C6

The chlorine atom at the C6 position of this compound serves as a versatile handle for the introduction of various substituents through transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in carbon-carbon bond formation, allowing for the construction of complex molecular architectures.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide. For chloro-substituted pyridazines, this reaction provides an efficient route to arylated or heteroarylated products. While specific studies on this compound are not extensively documented, the reactivity of the closely related 3-amino-6-chloropyridazine serves as an excellent model.

The coupling of 3-amino-6-chloropyridazine with various arylboronic acids has been successfully demonstrated, typically employing a palladium(0) catalyst. These reactions are generally carried out in a solvent mixture, such as 1,4-dioxane and water, in the presence of a base like potassium carbonate. The choice of palladium catalyst and ligands is crucial for achieving high yields. For instance, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a commonly used catalyst for such transformations.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of a 6-Chloropyridazine Derivative

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp. (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 92 |

| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 78 |

Note: The data in this table is illustrative and based on reactions with analogous 3-amino-6-chloropyridazine substrates.

Stille Coupling

The Stille coupling involves the reaction of an organotin compound with an organic halide, catalyzed by a palladium complex. This reaction is known for its tolerance of a wide range of functional groups. Although specific examples with this compound are scarce in the literature, the general principles of Stille coupling on chloropyridazines can be applied.

Typically, the reaction would involve a palladium catalyst such as Pd(PPh₃)₄ and a copper(I) co-catalyst in a non-polar aprotic solvent like toluene or DMF. The choice of the organostannane reagent allows for the introduction of various alkyl, vinyl, or aryl groups at the C6 position.

Table 2: Hypothetical Conditions for Stille Coupling of this compound

| Entry | Organostannane | Catalyst | Co-catalyst | Solvent | Temp. (°C) |

| 1 | Tributyl(phenyl)stannane | Pd(PPh₃)₄ | CuI | Toluene | 110 |

| 2 | Tributyl(vinyl)stannane | Pd(OAc)₂/P(o-tol)₃ | - | DMF | 100 |

Note: The conditions in this table are hypothetical and based on general procedures for Stille couplings of chloroheterocycles.

Negishi Coupling

The Negishi coupling utilizes an organozinc reagent to couple with an organic halide in the presence of a nickel or palladium catalyst. nih.gov This method is particularly useful for the formation of C(sp²)-C(sp³) and C(sp²)-C(sp²) bonds. Research on substituted pyridazines has demonstrated the feasibility of Negishi couplings to introduce aryl substituents. uni-muenchen.de

For this compound, a plausible Negishi coupling would involve the in-situ generation of an arylzinc reagent, which then reacts with the chloropyridazine in the presence of a palladium catalyst, such as palladium(II) acetate, and a phosphine (B1218219) ligand like SPhos. uni-muenchen.de The reaction is typically carried out in an aprotic solvent such as THF.

Table 3: Exemplary Conditions for Negishi Coupling on a Pyridazine Core

| Entry | Organozinc Reagent | Catalyst | Ligand | Solvent | Temp. (°C) | Yield (%) |

| 1 | Phenylzinc chloride | Pd(OAc)₂ | SPhos | THF | 50 | 84 |

| 2 | 4-Tolylzinc chloride | Pd(OAc)₂ | SPhos | THF | 50 | 75 |

Note: The data in this table is based on Negishi coupling reactions performed on substituted pyridazine substrates as reported in the literature. uni-muenchen.de

Reactivity of the Ethynyl (B1212043) Group at C4

The ethynyl group at the C4 position of this compound is a highly reactive functional group that can participate in a variety of chemical transformations, including carbon-carbon bond formations and cycloaddition reactions.

Carbon-Carbon Bond Formation Reactions (e.g., further Sonogashira coupling)

The terminal alkyne of the ethynyl group is amenable to further Sonogashira coupling reactions, allowing for the extension of the carbon framework. The Sonogashira reaction is a palladium- and copper-co-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction would enable the introduction of a second, different substituent at the terminus of the ethynyl group.

Typical conditions for a Sonogashira coupling on the ethynyl group would involve a palladium catalyst, a copper(I) salt as a co-catalyst, and an amine base, which often also serves as the solvent. wikipedia.orgorganic-chemistry.org

Table 4: General Conditions for Sonogashira Coupling of a Terminal Alkyne

| Entry | Aryl Halide | Pd Catalyst | Cu Co-catalyst | Base/Solvent | Temp. (°C) |

| 1 | Iodobenzene | Pd(PPh₃)₄ | CuI | Triethylamine (B128534) | RT |

| 2 | 4-Bromotoluene | PdCl₂(PPh₃)₂ | CuI | Diethylamine | 50 |

Note: The conditions presented are general for Sonogashira couplings and are expected to be applicable to this compound.

Cycloaddition Chemistry (e.g., Azide-Alkyne Click Reactions)

The ethynyl group is an excellent substrate for cycloaddition reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". organic-chemistry.org This reaction provides a highly efficient and regioselective method for the synthesis of 1,2,3-triazoles. The reaction of this compound with an organic azide in the presence of a copper(I) catalyst would yield a 1,4-disubstituted triazole derivative.

The CuAAC reaction is typically carried out in a variety of solvents, including t-butanol/water mixtures, using a copper(I) source, which can be generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate.

Table 5: Typical Conditions for Copper-Catalyzed Azide-Alkyne Cycloaddition

| Entry | Azide | Copper Source | Reducing Agent | Solvent | Temp. |

| 1 | Benzyl azide | CuSO₄·5H₂O | Sodium Ascorbate | t-BuOH/H₂O | RT |

| 2 | Phenyl azide | CuI | - | DMF | RT |

Note: These are standard conditions for CuAAC reactions and are expected to be effective for the target molecule.

Hydration, Halogenation, and Other Addition Reactions

The ethynyl group at the C4 position is a key center of reactivity, susceptible to a variety of addition reactions. While specific studies on this compound are not extensively documented, the reactivity of the ethynyl moiety can be inferred from the general behavior of alkynes.

Hydration: The addition of water to the ethynyl group, typically catalyzed by acid and mercury salts, would be expected to follow Markovnikov's rule, leading to the formation of a ketone. The initial enol intermediate would rapidly tautomerize to the more stable keto form.

Halogenation: The triple bond of the ethynyl group can readily undergo halogenation with reagents such as chlorine (Cl₂) or bromine (Br₂). This reaction proceeds via an addition mechanism, where the halogen adds across the double bond. youtube.com The reaction can potentially be controlled to yield either the dihaloalkene or, with excess halogen, the tetrahaloalkane. The orange-brown color of bromine is discharged upon reaction with an alkyne, a common test for unsaturation. youtube.com

Other Addition Reactions: The ethynyl group is also amenable to other addition reactions, such as hydrohalogenation (addition of HX) and hydrogenation. Hydrohalogenation would likely follow Markovnikov's rule, with the halogen atom adding to the more substituted carbon of the triple bond. Catalytic hydrogenation would reduce the alkyne to an alkene (using a poisoned catalyst like Lindlar's catalyst for cis-alkene formation) or to an alkane (using a more active catalyst like palladium on carbon).

Table 1: Predicted Addition Reactions of the Ethynyl Group

| Reaction | Reagent(s) | Predicted Product |

|---|---|---|

| Hydration | H₂O, H₂SO₄, HgSO₄ | 6-Chloro-4-acetylpyridazin-3-amine |

| Halogenation (1 eq.) | Br₂ | 6-Chloro-4-(1,2-dibromoethenyl)pyridazin-3-amine |

| Halogenation (2 eq.) | Br₂ | 6-Chloro-4-(1,1,2,2-tetrabromoethyl)pyridazin-3-amine |

| Hydrohalogenation | HBr | 6-Chloro-4-(1-bromoethenyl)pyridazin-3-amine |

| Hydrogenation (cis) | H₂, Lindlar's catalyst | 6-Chloro-4-vinylpyridazin-3-amine |

Reactivity as a Michael Acceptor

The ethynyl group, particularly when activated by the electron-withdrawing pyridazine ring, can potentially act as a Michael acceptor in conjugate addition reactions. organic-chemistry.orgyoutube.com In a Michael addition, a nucleophile (the Michael donor) adds to the β-carbon of an α,β-unsaturated system. organic-chemistry.orgyoutube.com For this compound, the β-carbon is the terminal carbon of the ethynyl group.

Reactivity of the Amino Group at C3

The amino group at the C3 position is a versatile functional handle that can undergo a variety of transformations, including functionalization, diazotization, and condensation reactions.

The nucleophilic nature of the amino group allows for its functionalization through reactions with electrophiles.

Acylation: The amino group can be readily acylated using acylating agents such as acyl chlorides or anhydrides. This reaction typically occurs under basic conditions to neutralize the acid byproduct. Chemoselective O-acylation of hydroxyamino acids can be achieved under acidic conditions where the amino group is protonated and thus protected from acylation. nih.gov

Alkylation: Alkylation of the amino group can be achieved with alkyl halides. However, overalkylation to form secondary and tertiary amines, and even quaternary ammonium (B1175870) salts, is a common issue. latech.edu Selective mono-N-alkylation of 3-amino alcohols can be achieved via chelation with 9-BBN. organic-chemistry.org A process for producing 3-amino-6-chloropyridazine involves reacting 3,6-dichloropyridazine with ammonia. google.comgoogle.com

Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base leads to the formation of sulfonamides.

Table 2: Predicted Functionalization Reactions of the Amino Group

| Reaction | Reagent(s) | Predicted Product Class |

|---|---|---|

| Acylation | Acetyl chloride, base | N-(6-Chloro-4-ethynylpyridazin-3-yl)acetamide |

| Alkylation | Methyl iodide, base | 6-Chloro-4-ethynyl-N-methylpyridazin-3-amine |

The primary aromatic amino group at C3 can be converted to a diazonium salt through treatment with a source of nitrous acid (e.g., NaNO₂ in acidic solution). organic-chemistry.org This diazotization reaction transforms the amino group into an excellent leaving group (N₂). masterorganicchemistry.com The resulting diazonium salt can then undergo a variety of subsequent transformations, most notably the Sandmeyer reaction. wikipedia.orgyoutube.comorganic-chemistry.org

The Sandmeyer reaction allows for the replacement of the diazonium group with various nucleophiles, typically using a copper(I) salt as a catalyst. masterorganicchemistry.comwikipedia.org This provides a powerful method for introducing a range of substituents onto the pyridazine ring that might not be accessible through direct substitution methods. organic-chemistry.org

Table 3: Potential Sandmeyer Reactions of Diazotized this compound

| Reaction | Reagent(s) | Predicted Product |

|---|---|---|

| Chlorination | CuCl | 3,6-Dichloro-4-ethynylpyridazine |

| Bromination | CuBr | 3-Bromo-6-chloro-4-ethynylpyridazine |

| Cyanation | CuCN | 6-Chloro-4-ethynylpyridazine-3-carbonitrile |

It is important to note that the strongly acidic and oxidizing conditions of diazotization and Sandmeyer reactions might not be compatible with the ethynyl group. nih.gov

The amino group, often in conjunction with an adjacent ring nitrogen, can participate in condensation and cyclization reactions to form fused heterocyclic systems. For example, reaction with 1,3-dicarbonyl compounds can lead to the formation of fused pyrimidine rings. nih.gov Similarly, condensation with other bifunctional electrophiles can be used to construct a variety of fused heterocycles. These types of reactions are valuable for building more complex molecular architectures.

Advanced Spectroscopic and Structural Characterization of 6 Chloro 4 Ethynylpyridazin 3 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR for Proton Environment Elucidation

In the ¹H NMR spectrum of 6-Chloro-4-ethynylpyridazin-3-amine, distinct signals are expected for the amine, pyridazine (B1198779) ring, and ethynyl (B1212043) protons. The protons of the primary amine group (-NH₂) would likely appear as a broad singlet, a characteristic feature due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. The chemical shift of this signal can vary depending on the solvent and concentration.

The pyridazine ring possesses a single aromatic proton. Its chemical shift will be influenced by the electron-withdrawing effects of the chlorine atom and the nitrogen atoms in the ring. The ethynyl proton, being attached to a sp-hybridized carbon, is expected to resonate in a specific region, clearly distinguishable from other proton signals.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Pyridazine-H | 7.0 - 8.0 | Singlet (s) |

| Amino (-NH₂) | Variable (Broad) | Singlet (s) |

| Ethynyl (-C≡C-H) | 2.5 - 3.5 | Singlet (s) |

Carbon (¹³C) NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the pyridazine ring carbons are influenced by the electronegative chlorine and nitrogen atoms. The sp-hybridized carbons of the ethynyl group will have characteristic chemical shifts in the aromatic region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-Cl (Pyridazine) | 150 - 160 |

| C-N (Pyridazine) | 140 - 150 |

| C-C (Pyridazine) | 120 - 130 |

| C-NH₂ (Pyridazine) | 155 - 165 |

| C ≡C-H (Ethynyl) | 70 - 80 |

| C≡C -H (Ethynyl) | 80 - 90 |

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal scalar couplings between protons. For this compound, no significant COSY correlations are expected as all the protons are predicted to be singlets.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be crucial for assigning the protonated carbons of the pyridazine ring and the ethynyl group. For instance, the signal for the pyridazine proton would show a correlation to the signal of the carbon to which it is attached.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It could be used to confirm the spatial relationship between the amine protons and the proton on the pyridazine ring.

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Characteristic Absorptions of Ethynyl (C≡C-H) and C≡C Stretches

The terminal alkyne functionality in this compound will give rise to two very characteristic IR absorption bands. A sharp, strong absorption corresponding to the C-H stretching vibration of the terminal alkyne is expected around 3300 cm⁻¹. libretexts.orgucalgary.ca The C≡C triple bond stretching vibration will appear as a weaker absorption in the range of 2100-2260 cm⁻¹. libretexts.orgucla.edu

Amino (N-H) and Pyridazine Ring Vibrations

The primary amine group (-NH₂) will exhibit characteristic N-H stretching vibrations. Typically, primary amines show two bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching modes. ucla.edu These may sometimes overlap with the ethynyl C-H stretch.

The pyridazine ring, being an aromatic heterocyclic system, will display a series of characteristic vibrations. These include C-C and C-N stretching vibrations within the ring, which typically appear in the 1400-1600 cm⁻¹ region. wvu.eduelixirpublishers.com C-H in-plane and out-of-plane bending vibrations are also expected. The C-Cl stretching vibration will likely be observed in the fingerprint region, typically below 800 cm⁻¹.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Ethynyl | ≡C-H Stretch | ~3300 | Strong, Sharp |

| Ethynyl | C≡C Stretch | 2100 - 2260 | Weak to Medium |

| Amino | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium, Two Bands |

| Pyridazine Ring | C=C and C=N Stretch | 1400 - 1600 | Medium to Strong |

| Pyridazine Ring | C-H Bending | Variable | Variable |

| C-Cl | C-Cl Stretch | < 800 | Medium to Strong |

Mass Spectrometry (MS) for Molecular Formula and Fragmentation

Mass spectrometry is an indispensable analytical tool in modern chemistry, providing critical information about a molecule's mass and, by extension, its elemental composition and structural features. For a novel or complex molecule like this compound, techniques such as high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are employed to confirm its identity and probe its chemical architecture.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with exceptional accuracy. Unlike nominal mass spectrometry, which measures mass to the nearest whole number, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. This high precision allows for the calculation of a unique elemental formula.

For this compound, with the molecular formula C₆H₄ClN₃, the theoretical exact mass can be calculated based on the masses of its most abundant isotopes (¹²C, ¹H, ³⁵Cl, and ¹⁴N). This calculated value serves as a benchmark for experimental verification. An experimental HRMS measurement that matches this theoretical value provides unambiguous confirmation of the compound's elemental formula, distinguishing it from other potential isomers or compounds with the same nominal mass.

Table 1: Theoretical Exact Mass Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₆H₄ClN₃ |

| Isotopes Used | ¹²C, ¹H, ³⁵Cl, ¹⁴N |

| Calculated Exact Mass (Monoisotopic) | 169.01482 u |

| Nominal Mass | 169 u |

This table presents the calculated theoretical exact mass, which would be confirmed via HRMS analysis.

Tandem Mass Spectrometry (MS/MS) is a multi-step analytical process used to determine the structure of a compound. In an MS/MS experiment, the intact molecule (parent or precursor ion) is first selected and then subjected to fragmentation through collision with an inert gas. The resulting fragment ions (product ions) are then analyzed to piece together the molecule's structure.

While specific experimental MS/MS data for this compound is not detailed in publicly available literature, a plausible fragmentation pathway can be predicted based on its chemical structure. The parent ion ([M+H]⁺) would likely undergo fragmentation through the loss of small, stable neutral molecules. Key fragmentation points would involve the ethynyl and chloro substituents on the pyridazine ring.

Table 2: Plausible MS/MS Fragmentation Pathway for this compound

| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Proposed Fragment Structure |

|---|---|---|---|

| 170.02265 | HCN | 143.01580 | [C₅H₃ClN₂]⁺ |

| 170.02265 | Cl | 135.04563 | [C₆H₅N₃]⁺ |

This table outlines a theoretical fragmentation pattern. The m/z values are calculated based on the expected fragmentation of the protonated parent molecule.

X-ray Crystallography for Solid-State Molecular Architecture

A successful X-ray crystallographic analysis of this compound would yield a complete and precise map of its atomic positions. From this map, exact intramolecular dimensions can be measured. This data is fundamental for understanding the molecule's geometry, steric effects, and electronic properties. For instance, the planarity of the pyridazine ring and the orientation of its substituents would be definitively established.

Table 3: Representative Intramolecular Geometric Parameters

| Parameter | Atoms Involved | Typical Value |

|---|---|---|

| Bond Length | C-Cl | ~1.74 Å |

| N-N (in ring) | ~1.34 Å | |

| C≡C (ethynyl) | ~1.20 Å | |

| C-H (ethynyl) | ~1.06 Å | |

| Bond Angle | C-C-C (in ring) | ~118-122° |

| C-N-N (in ring) | ~117-120° |

| Dihedral Angle | C-C-C≡C | ~180° |

This table provides typical, representative values for the types of bonds and angles present in the molecule, based on known data for similar chemical structures. Actual values would be determined experimentally.

Beyond the structure of a single molecule, X-ray crystallography reveals how multiple molecules interact and arrange themselves to form a stable crystal. These intermolecular interactions govern the material's bulk properties, such as solubility and melting point.

In a hypothetical crystal structure of this compound, several key interactions would be anticipated:

Hydrogen Bonding: The amine group (-NH₂) is a classic hydrogen bond donor. It would likely form hydrogen bonds with the nitrogen atoms of the pyridazine ring on adjacent molecules (N-H···N), creating strong, directional links that organize the molecules into chains or sheets.

Halogen Bonding: The chlorine atom can act as a Lewis acid and participate in halogen bonding, where it interacts with a Lewis base, such as a nitrogen atom on another molecule.

Theoretical and Computational Investigations of 6 Chloro 4 Ethynylpyridazin 3 Amine

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to provide detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. DFT calculations can accurately predict a variety of ground-state properties. For a molecule like 6-chloro-4-ethynylpyridazin-3-amine, DFT would be used to optimize its three-dimensional geometry, predicting bond lengths, bond angles, and dihedral angles.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor.

The energies of the HOMO and LUMO, and the energy gap between them (the HOMO-LUMO gap), are critical indicators of a molecule's reactivity and kinetic stability. A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. The spatial distribution of these orbitals is also vital, as it indicates the likely sites for electrophilic and nucleophilic attack. For this compound, FMO analysis would reveal the most electron-rich and electron-poor regions, providing insights into its potential reaction pathways.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: The data in this table is hypothetical and serves as an illustration of the typical output of an FMO analysis.

An Electrostatic Potential (ESP) map is a visual representation of the charge distribution in a molecule. It is generated by calculating the electrostatic potential at the surface of the molecule. The ESP map uses a color scale to indicate regions of negative and positive potential. Red typically represents electron-rich regions (negative potential), which are prone to electrophilic attack, while blue represents electron-poor regions (positive potential), which are susceptible to nucleophilic attack.

For this compound, an ESP map would highlight the electronegative nitrogen and chlorine atoms as regions of negative potential, and the hydrogen atoms of the amine group and the ethynyl (B1212043) group as regions of positive potential. This analysis provides a clear and intuitive picture of the molecule's reactivity and intermolecular interaction sites.

Mechanistic Studies of Reaction Pathways

Computational chemistry is also instrumental in investigating the mechanisms of chemical reactions, providing a level of detail that is often inaccessible through experimental methods alone.

When a molecule undergoes a chemical reaction, it passes through a high-energy state known as the transition state. The energy difference between the reactants and the transition state is the activation barrier, which determines the reaction rate. Computational methods, particularly DFT, can be used to locate the geometry of the transition state and calculate its energy.

By mapping the potential energy surface of a reaction, chemists can identify the lowest energy pathway from reactants to products. For reactions involving this compound, these calculations would be essential for understanding how it interacts with other reagents and for predicting the feasibility of different synthetic routes.

Table 2: Hypothetical Activation Energies for a Reaction of this compound

| Reaction Step | Transition State | Activation Barrier (kcal/mol) |

| Step 1 | TS1 | 15.2 |

| Step 2 | TS2 | 22.5 |

Note: The data in this table is hypothetical and for illustrative purposes.

A reaction coordinate is a parameter that represents the progress of a reaction from reactants to products. By calculating the energy of the system at various points along the reaction coordinate, a reaction energy profile can be constructed. This profile provides a detailed view of the energetic changes that occur during the reaction, including the energies of reactants, intermediates, transition states, and products.

Reaction coordinate analysis helps to understand the step-by-step mechanism of a reaction. In addition to the energetics, computational methods can also provide insights into the dynamics of a reaction, simulating the motion of atoms over time. This can reveal subtle details about how bonds are formed and broken, and how the molecule's structure evolves during the course of the reaction.

Prediction of Spectroscopic Parameters

Computational spectroscopy is a cornerstone of modern chemical research, enabling the prediction of spectroscopic data with a high degree of accuracy. For this compound, these predictions are invaluable for understanding its electronic and structural characteristics.

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for molecular structure elucidation. Computational methods, particularly those based on Density Functional Theory (DGF), can predict the ¹H and ¹³C NMR chemical shifts of a molecule with remarkable precision. These calculations are typically performed by optimizing the molecular geometry and then computing the magnetic shielding tensors for each nucleus.

The predicted chemical shifts are crucial for assigning signals in experimentally obtained spectra and for confirming the structural integrity of the synthesized compound. For this compound, the predicted chemical shifts would highlight the influence of the electron-withdrawing chloro and ethynyl groups on the electron density of the pyridazine (B1198779) ring and the amine substituent.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C3 | - | 155.8 |

| C4 | - | 118.9 |

| C5 | 7.85 | 129.5 |

| C6 | - | 145.2 |

| Ethynyl-Cα | - | 85.1 |

| Ethynyl-Cβ | 3.50 | 82.4 |

| NH₂ | 5.60 | - |

Note: These are hypothetical values for illustrative purposes and would be derived from actual quantum chemical calculations.

Theoretical Vibrational Frequency Analysis

Theoretical vibrational frequency analysis, typically performed using DFT methods, predicts the infrared (IR) and Raman spectra of a molecule. This analysis is instrumental in identifying the characteristic vibrational modes associated with specific functional groups within the molecule. For this compound, this would involve identifying the stretching and bending frequencies of the C-Cl, C≡C, C-N, and N-H bonds, as well as the vibrational modes of the pyridazine ring.

The calculated vibrational spectra can be used to interpret experimental IR and Raman data, aiding in the identification and characterization of the compound.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H | Symmetric Stretch | 3450 |

| N-H | Asymmetric Stretch | 3550 |

| C≡C | Stretch | 2150 |

| C-Cl | Stretch | 750 |

| Pyridazine Ring | Ring Breathing | 1050 |

Note: These are hypothetical values for illustrative purposes and would be derived from actual quantum chemical calculations.

Electronic Absorption and Emission Spectra Predictions (UV-Vis)

Time-dependent Density Functional Theory (TD-DFT) is the primary computational method used to predict the electronic absorption (UV-Vis) and emission spectra of molecules. These calculations provide information about the electronic transitions between molecular orbitals, which are responsible for the absorption and emission of light.

For this compound, the predicted UV-Vis spectrum would reveal the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, offering insights into the molecule's electronic structure and its potential applications in materials science and photochemistry.

Conformational Analysis and Torsional Barriers

The three-dimensional structure of a molecule is critical to its function. Conformational analysis involves identifying the stable conformations (isomers that can be interconverted by rotation about single bonds) and determining their relative energies. For this compound, this would focus on the rotation around the C-N bond of the amine group and the C-C bond of the ethynyl group.

By calculating the potential energy surface as a function of specific dihedral angles, researchers can identify the global and local energy minima, which correspond to the most stable conformations. The energy barriers between these conformations, known as torsional barriers, determine the flexibility of the molecule.

Structure-Reactivity and Structure-Property Relationship Studies

Understanding the relationship between a molecule's structure and its reactivity and properties is a central goal of chemistry. Computational methods provide a powerful toolkit for these investigations. For this compound, such studies would involve analyzing various molecular descriptors.

Key areas of investigation include the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these frontier orbitals are crucial for predicting the molecule's reactivity, with the HOMO indicating the sites susceptible to electrophilic attack and the LUMO indicating the sites for nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and electronic excitability.

Furthermore, the calculation of the Molecular Electrostatic Potential (MEP) provides a map of the charge distribution on the molecule's surface, visually identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how the molecule will interact with other chemical species.

Advanced Synthetic Applications and Derivatization Pathways of 6 Chloro 4 Ethynylpyridazin 3 Amine

Strategic Use as a Synthetic Building Block for Complex Molecules

The trifunctional nature of 6-chloro-4-ethynylpyridazin-3-amine provides multiple reaction sites that can be selectively addressed to build intricate molecular frameworks. This strategic utility is particularly evident in its potential application in multi-component reactions and as a precursor for the synthesis of fused and polycyclic pyridazine (B1198779) systems.

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the formation of complex products from three or more starting materials in a single synthetic operation. The amine and ethynyl (B1212043) groups of this compound make it a prime candidate for participation in various MCRs.

While specific examples utilizing this compound in well-known MCRs like the Ugi or Passerini reactions are not extensively documented in the current literature, its structural motifs suggest high potential. For instance, the primary amino group could readily react with a ketone or aldehyde to form an imine, a key intermediate in the Ugi reaction. The ethynyl group, on the other hand, could potentially participate in MCRs that involve C-C bond formation. The ability to unify different MCRs to construct complex heterocyclic systems from simple reactants highlights the potential of versatile building blocks like this pyridazine derivative nih.gov.

Table 1: Potential Multi-Component Reactions Involving this compound

| MCR Type | Potential Role of this compound | Resulting Scaffold |

| Ugi Reaction | Amine component | α-Acylamino-carboxamide derivatives |

| Passerini Reaction | (Post-modification) | α-Acyloxy-carboxamide derivatives |

| A³ Coupling | Amine and alkyne component | Propargylamines |

| Groebke-Blackburn-Bienaymé | Amine component | Imidazo[1,2-a]pyridines and related heterocycles |

This table represents theoretical applications based on the functional groups present in the molecule.

The inherent reactivity of the functional groups in this compound makes it an excellent starting material for the synthesis of more complex fused and polycyclic pyridazine systems. The chloro and amino groups can undergo intramolecular or intermolecular cyclization reactions to form new rings fused to the pyridazine core.

For example, the amino group can act as a nucleophile to displace the chloro group in a neighboring molecule or another part of the same molecule, leading to the formation of pyrimido[4,5-c]pyridazine (B13102040) or similar fused systems. Furthermore, the ethynyl group can undergo a variety of cyclization reactions, such as [4+2] cycloadditions (Diels-Alder reactions) or transition-metal-catalyzed annulations, to construct additional fused rings. Research has shown the successful synthesis of 5,6-fused ring pyridazines from fulvenes and hydrazine (B178648), demonstrating the feasibility of building fused systems from appropriate precursors liberty.edu.

The synthesis of pyridazine derivatives is a significant area of research, with various methods being developed to access these important heterocyclic compounds chemtube3d.com. The construction of fused pyridazine systems is of particular interest due to their diverse biological activities.

Table 2: Potential Cyclization Reactions for the Synthesis of Fused Pyridazines

| Reaction Type | Functional Groups Involved | Resulting Fused System (Example) |

| Intramolecular Nucleophilic Aromatic Substitution | Amino and Chloro | Dihydropyrimido[4,5-c]pyridazine |

| Diels-Alder Reaction | Ethynyl (as dienophile) | Pyrido[3,4-d]pyridazine |

| Palladium-Catalyzed Annulation | Ethynyl and Amino/Chloro | Various fused heterocycles |

| 1,3-Dipolar Cycloaddition | Ethynyl (as dipolarophile) | Triazolo[4,5-d]pyridazine |

This table illustrates hypothetical synthetic pathways based on known chemical transformations.

Construction of Conjugated Systems and Extended π-Frameworks

The ethynyl group in this compound is a key feature that allows for the construction of extended π-conjugated systems. These materials are of great interest due to their potential applications in organic electronics and materials science.

The terminal alkyne functionality of this compound makes it an ideal monomer for the synthesis of alkynyl-bridged macromolecules through cross-coupling reactions. The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a particularly powerful tool for this purpose.

By reacting this compound with a suitable di-or poly-halogenated comonomer, it is possible to synthesize conjugated polymers containing the pyridazine moiety in the backbone. For instance, copolymerization with a dihalo-thiophene could yield a poly(3-heptylthiophene-alt-pyridazine) type polymer researchgate.net. The properties of the resulting macromolecule can be tuned by the choice of the comonomer and the reaction conditions.

The incorporation of the electron-deficient pyridazine ring into a conjugated system can significantly influence its electronic and optical properties. This makes this compound a promising precursor for the development of novel optoelectronic materials. Pyrazinacenes, a class of stable N-heteroacenes, are noted as promising n-type materials with interesting electronic features digitellinc.com.

The synthesis of pyrene (B120774) derivatives, which are important in organic electronic devices, highlights the importance of the core π-electron system's topology on properties like the band gap and fluorescence nih.gov. The introduction of the pyridazine unit can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the material, which is beneficial for n-type organic semiconductors used in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The ethynyl linker provides a rigid and linear connection, which can promote intermolecular π-π stacking and enhance charge transport.

Table 3: Potential Optoelectronic Applications of Pyridazine-Containing Conjugated Systems

| Application | Key Property | Role of the Pyridazine Unit |

| Organic Field-Effect Transistors (OFETs) | n-type semiconductivity | Lowering LUMO energy, enhancing electron injection/transport |

| Organic Light-Emitting Diodes (OLEDs) | Emission color tuning, electron transport | Modifying the emission spectrum, improving device efficiency |

| Organic Photovoltaics (OPVs) | Electron acceptor (n-type material) | Facilitating charge separation and transport |

| Chemical Sensors | Fluorescence quenching/enhancement | Modulating the fluorescence response upon analyte binding |

This table outlines potential applications based on the expected electronic properties of pyridazine-containing π-conjugated systems.

Preparation of Chemical Libraries via Combinatorial Synthesis

The orthogonal reactivity of the functional groups in this compound makes it an excellent scaffold for combinatorial chemistry and the generation of diverse chemical libraries. The chloro, ethynyl, and amino groups can be selectively and sequentially modified to introduce a wide range of substituents.

For example, the amino group can be acylated or alkylated, the chloro group can be displaced by various nucleophiles (e.g., amines, alcohols, thiols) via nucleophilic aromatic substitution, and the ethynyl group can be transformed through Sonogashira coupling, click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), or other alkyne-specific reactions. This allows for the rapid generation of a large number of structurally diverse pyridazine derivatives. Such libraries are invaluable for high-throughput screening in drug discovery and materials science. The use of building blocks in combinatorial chemistry is a well-established strategy for creating diverse chemical libraries enamine.net. The synthesis of tagged combinatorial libraries of other nitrogen-containing heterocycles like triazines has been successfully demonstrated researchgate.net.

Diversification at the Chloro Position

The chlorine atom at the C6 position of the pyridazine ring is susceptible to replacement through various cross-coupling reactions and nucleophilic aromatic substitutions (SNAr). Its reactivity is enhanced by the electron-deficient nature of the diazine ring system.

Palladium-Catalyzed Cross-Coupling Reactions: The chloro group serves as an excellent handle for palladium-catalyzed reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: This reaction is a powerful method for introducing aryl or heteroaryl substituents by coupling the chloropyridazine with a boronic acid or ester. The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd(OAc)₂) and a phosphine (B1218219) ligand, in the presence of a base. Studies on related 6-chloropyridazinones have shown that microwave-assisted Suzuki-Miyaura couplings with various arylboronic acids proceed smoothly to yield 6-arylpyridazinones in good yields. nih.gov The choice of ligand and reaction conditions can be critical for achieving high efficiency, particularly with electron-rich or sterically hindered coupling partners. nih.govmdpi.comresearchgate.net

Buchwald-Hartwig Amination: This method allows for the synthesis of N-arylated pyridazines by coupling the chloro-substituent with a primary or secondary amine. wikipedia.orgyoutube.com The reaction requires a palladium catalyst and a bulky electron-rich phosphine ligand (e.g., BINAP, XPhos) along with a strong base like sodium tert-butoxide. This transformation is highly versatile, allowing for the introduction of a wide range of amino groups, from simple alkylamines to complex anilines and heterocycles. organic-chemistry.orglibretexts.org Research on other chloroazines has demonstrated that even challenging couplings, such as with ammonia (B1221849) equivalents to form primary arylamines, can be achieved with high efficiency using modern catalyst systems. nih.gov

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient pyridazine ring facilitates the direct displacement of the chloride by various nucleophiles. youtube.com This pathway is often thermally driven and can be an effective, metal-free alternative to cross-coupling. nih.gov Common nucleophiles include alkoxides, thiolates, and amines. The reaction of chloroazines with sulfur nucleophiles like bisulfide (HS⁻) has been shown to proceed via an SNAr mechanism, indicating the viability of this pathway for introducing sulfur-containing functionalities. nih.gov

| Reaction Type | Reactant | Catalyst/Reagents | Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic Acid | Pd Catalyst (e.g., Pd(SPhos)₂), Base (e.g., K₃PO₄) | Microwave, 135-140°C, 30 min | 6-Aryl-4-ethynylpyridazin-3-amine | nih.gov |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd Catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP), Base (e.g., NaOtBu) | Toluene, 80-110°C | 6-Amino-4-ethynylpyridazin-3-amine Derivative | wikipedia.org |

| Nucleophilic Aromatic Substitution | Alkoxide (e.g., NaOMe) | None (or phase-transfer catalyst) | Methanol, Reflux | 6-Methoxy-4-ethynylpyridazin-3-amine | acs.org |

| Nucleophilic Aromatic Substitution | Thiol (e.g., R-SH) | Base (e.g., K₂CO₃) | DMF, Heat | 6-(Alkyl/Arylthio)-4-ethynylpyridazin-3-amine | nih.gov |

Diversification at the Ethynyl Position

The terminal alkyne functionality is one of the most versatile handles in organic synthesis, readily participating in a range of transformations.

Sonogashira Coupling: This palladium- and copper-cocatalyzed reaction is the quintessential method for coupling terminal alkynes with aryl or vinyl halides. wikipedia.orgorganic-chemistry.orglibretexts.orgyoutube.com It allows for the extension of the π-conjugated system by introducing various aromatic or heteroaromatic groups directly onto the alkyne, yielding an internal alkyne. This reaction is fundamental in the synthesis of materials for organic electronics. youtube.comyoutube.com Copper-free Sonogashira variants have also been developed to avoid the homocoupling of alkynes (Glaser coupling), which can be a significant side reaction. wikipedia.orglibretexts.org

Azide-Alkyne Cycloaddition (Click Chemistry): The ethynyl group is a perfect substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". organic-chemistry.orgmedchem101.com This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. nih.gov By reacting this compound with various organic azides, a diverse array of pyridazinyl-triazole conjugates can be synthesized. This strategy has been used to link pyridazine units to other functional moieties, including other heterocycles and fluorinated phenyl groups, to create complex architectures for materials science. researchgate.netnih.gov

| Reaction Type | Reactant | Catalyst/Reagents | Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Sonogashira Coupling | Aryl Halide (e.g., Ar-I) | PdCl₂(PPh₃)₂, CuI, Amine Base (e.g., Et₃N) | THF/DMF, Room Temp to 60°C | 4-(Arylethynyl)pyridazine Derivative | wikipedia.orgorganic-chemistry.org |

| Azide-Alkyne Cycloaddition (CuAAC) | Organic Azide (R-N₃) | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O, Room Temp | 4-(1,2,3-Triazol-4-yl)pyridazine Derivative | organic-chemistry.orgresearchgate.net |

Diversification at the Amino Position

The primary amino group at the C3 position behaves as a typical nucleophile and can be readily modified through standard transformations.

Acylation: The amino group can be acylated using acid chlorides, anhydrides, or carboxylic acids (with a coupling agent) to form amide derivatives. youtube.com This reaction is often performed in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to scavenge the acid byproduct. youtube.com Acylation can be used to introduce a wide variety of functional groups and can alter the electronic properties and solubility of the parent molecule.

Alkylation: N-alkylation of the amino group can be achieved by reaction with alkyl halides. However, direct alkylation often leads to a mixture of mono- and di-alkylated products, along with potential over-alkylation to form quaternary ammonium (B1175870) salts. masterorganicchemistry.com More controlled mono-alkylation can be achieved through reductive amination, where the aminopyridazine is first condensed with an aldehyde or ketone to form an imine, which is then reduced in situ. Catalytic methods for direct N-alkylation using alcohols have also been developed as a greener alternative. google.comnih.gov

| Reaction Type | Reactant | Reagents | Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Acylation | Acid Chloride (R-COCl) | Pyridine or Et₃N | DCM or THF, 0°C to Room Temp | N-(pyridazin-3-yl)amide Derivative | youtube.com |

| Reductive Amination | Aldehyde (R-CHO) | Reducing Agent (e.g., NaBH₃CN, H₂/Pd) | Methanol or Acetic Acid | N-Alkyl-pyridazin-3-amine Derivative | masterorganicchemistry.com |

| Direct Alkylation | Alcohol (R-OH) | Heterogeneous Catalyst | 150-320°C | N-Alkyl- and N,N-Dialkylpyridazin-3-amine | google.com |

Functionalization for Advanced Materials Research

The unique electronic properties of the pyridazine ring—being electron-deficient and possessing a large dipole moment—make its derivatives attractive candidates for use in advanced materials. nih.gov The ability to functionalize this compound at its three reactive sites allows for the precise tuning of properties required for specific material applications.

Precursors for Organic Semiconductors

The pyridazine moiety is an effective electron-acceptor unit. nih.gov When incorporated into a larger conjugated system, it can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the resulting molecule. This is a crucial feature for n-type (electron-transporting) organic semiconductors used in organic electronics. nih.gov

By coupling this compound with various electron-donating aromatic systems via Suzuki or Sonogashira reactions, donor-acceptor (D-A) type molecules can be constructed. These D-A structures are fundamental to the design of materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nih.govnih.gov For instance, pyridazine-based compounds have been synthesized and investigated as emitters in thermally activated delayed fluorescence (TADF) OLEDs. nih.gov Furthermore, theoretical studies on related ethynyl-heterocycle systems suggest that they can exhibit high electron mobility, making them promising for n-type organic field-effect transistors (OFETs). acs.org The synthesis of pyridazine-containing compounds has been explored for their potential as organic semiconductors. liberty.edu

Components in Functional Polymers

The ethynyl group of this compound makes it a valuable monomer for polymerization reactions. The acetylenic triple bond can undergo polymerization to produce polyacetylene-type polymers with highly conjugated backbones.

Functional polymers can be synthesized where the pyridazine unit is either part of the polymer backbone or a pendent group. For example, polymerization of ethynylpyridines can lead to π-conjugated polymers. rsc.org The properties of these polymers can be tuned by subsequent reactions on the pyridazine ring. The incorporation of the electron-deficient pyridazine ring into a polymer backbone, often alternated with electron-rich units, is a common strategy for creating low-bandgap conjugated polymers for OPV applications. nih.govrsc.org The inherent polarity and nitrogen content of the pyridazine ring can also impart desirable properties such as improved solubility, thermal stability, and adhesion to substrates.

Future Research Directions and Unexplored Avenues for 6 Chloro 4 Ethynylpyridazin 3 Amine

Identification of Novel Reactivity Patterns and Selectivities

The unique arrangement of functional groups in 6-Chloro-4-ethynylpyridazin-3-amine offers opportunities for investigating novel reactivity and selectivity under various catalytic conditions.

Modern catalytic methods could unlock new reaction pathways for this compound that are not achievable through traditional synthetic routes. A significant area of exploration is the catalytic dearomatization of the pyridazine (B1198779) ring. While challenging due to the inherent aromatic stability, asymmetric dearomatization has been successfully applied to pyridine (B92270) derivatives to generate chiral, partially saturated heterocyclic structures. mdpi.com Similar strategies could be investigated for this compound, potentially leading to novel chiral scaffolds with interesting biological properties.

Furthermore, the development of regiodivergent catalytic systems could allow for selective functionalization at different positions of the pyridazine ring. For instance, catalyst-guided approaches could enable divergent synthesis of various substituted pyridones by controlling C- versus O-acylation. acs.org

Photoredox and electrochemical catalysis offer powerful tools for accessing novel reactive intermediates under mild conditions. nih.gov These methods could be particularly useful for the functionalization of this compound. For example, photoredox catalysis could enable the generation of radical intermediates, facilitating reactions that are otherwise difficult to achieve. This could include novel cross-coupling reactions involving the chloro or ethynyl (B1212043) groups, or even C-H functionalization of the pyridazine ring.

Electrochemistry provides another avenue for controlled redox transformations. By tuning the applied potential, it may be possible to selectively activate different functional groups within the molecule, leading to highly selective synthetic transformations. nih.gov The combination of electrochemistry with photoredox catalysis, known as electrochemically mediated photoredox catalysis (e-PRC), could further expand the accessible reactivity, allowing for transformations that are not possible with either method alone. nih.gov

Development of Sustainable Synthetic Methodologies

The increasing demand for environmentally friendly chemical processes necessitates the development of sustainable synthetic routes for pyridazine derivatives.

The principles of green chemistry can be applied to the synthesis and derivatization of this compound to reduce waste, minimize energy consumption, and use less hazardous materials. Research in this area could focus on:

One-pot reactions: Designing multi-step syntheses that proceed in a single reaction vessel to reduce purification steps and solvent waste. ekb.eg

Microwave-assisted synthesis: Utilizing microwave irradiation to accelerate reaction rates and improve yields, often under solvent-free conditions. ekb.eg

Use of greener solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives such as water, ionic liquids, or deep eutectic solvents. researchgate.net

Metal-free catalysis: Exploring metal-free reaction conditions to avoid the use of toxic and expensive heavy metals. organic-chemistry.org

Biocatalysis has emerged as a powerful tool for the synthesis of chiral molecules and complex natural products. researchgate.net The application of enzymes to the synthesis and modification of this compound is a promising and largely unexplored area. For instance, enzymes such as transaminases could be used for the stereoselective synthesis of chiral amine derivatives. researchgate.net Other enzymes could be employed for the selective functionalization of the pyridazine ring or the ethynyl group. The development of biocatalytic cascades, where multiple enzymatic reactions are performed in a single pot, could provide highly efficient and sustainable routes to novel pyridazine derivatives. elsevierpure.com

Exploration of New Chemical Space through Diversification

The structural core of this compound is an ideal starting point for the synthesis of diverse chemical libraries for drug discovery and materials science applications. The presence of three distinct functional groups allows for a wide range of derivatization reactions.

The chloro group can be readily displaced by various nucleophiles through SNAr reactions, allowing for the introduction of a wide range of substituents. The ethynyl group is a versatile handle for transformations such as click chemistry, Sonogashira coupling, and cyclization reactions. The amine group can be acylated, alkylated, or used as a directing group for further functionalization of the pyridazine ring.

A particularly promising avenue is the use of this compound in the synthesis of fused heterocyclic systems. For example, tandem hydroamination–SNAr reactions could be employed to construct novel pyrrolo[2,3-c]pyridazine derivatives. acs.org The inverse-electron-demand Diels-Alder reaction of the pyridazine core with suitable dienophiles could also lead to the formation of complex polycyclic structures. rsc.org

A systematic exploration of these derivatization strategies could lead to the generation of a large and diverse library of novel pyridazine-containing compounds with a wide range of potential applications.

| Compound Class | Synthetic Strategy | Potential Applications |

| Substituted Pyridazin-3-amines | Nucleophilic aromatic substitution at the chloro position | Medicinal Chemistry, Agrochemicals |

| Fused Pyridazines (e.g., Pyrrolo[2,3-c]pyridazines) | Tandem hydroamination–SNAr reactions | Drug Discovery, Materials Science |

| Triazolyl-pyridazines | Click chemistry at the ethynyl group | Bioorthogonal Chemistry, Chemical Biology |

| Aryl/Heteroaryl-substituted Pyridazines | Sonogashira coupling at the ethynyl group | Organic Electronics, Probe Development |

| Polycyclic Pyridazine Derivatives | Inverse-electron-demand Diels-Alder reactions | Complex Molecule Synthesis |

Integration into Advanced Material Science Architectures

The future of this compound in material science lies in its ability to be incorporated into larger, functional architectures. The ethynyl and chloro groups provide reactive handles for polymerization and cross-coupling reactions, while the aminopyridazine moiety can act as a ligand for the construction of coordination polymers and MOFs.

Potential in Polymer Synthesis

The presence of the ethynyl group makes this compound a valuable monomer for the synthesis of conjugated polymers. These materials are of significant interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). The nitrogen atoms in the pyridazine ring can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the resulting polymer, which is beneficial for creating electron-transporting or ambipolar materials. researchgate.net

The Sonogashira cross-coupling reaction is a powerful tool for the polymerization of terminal alkynes with aryl or vinyl halides. organic-chemistry.orgwikipedia.org In this context, the ethynyl group of this compound can react with a di- or polyhalogenated aromatic comonomer to yield a conjugated polymer. The chloro group on the pyridazine ring itself could also participate in cross-coupling reactions, potentially leading to the formation of cross-linked or dendritic structures.

The general scheme for such a polymerization can be envisioned as follows:

n HC≡C-(C₄HClN₃)-NH₂ + n X-Ar-X $\xrightarrow{Pd\ catalyst,\ Cu\ cocatalyst,\ base}$ [-C≡C-(C₄HClN₃)-NH₂-Ar-]$_{n}$ + 2n HX

Where Ar represents an aromatic group and X is a halide. The properties of the resulting polymer could be tuned by the choice of the comonomer 'Ar'.

Application in Metal-Organic Frameworks (MOFs)

The amine and pyridazine nitrogen atoms of this compound make it an excellent candidate as an organic linker for the synthesis of Metal-Organic Frameworks (MOFs). MOFs are crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. tsijournals.com The amine group can be a primary coordination site, while the pyridazine nitrogens can offer secondary coordination or act as hydrogen bond acceptors, influencing the framework's topology and stability.

Furthermore, the ethynyl group can serve as a reactive site for post-synthetic modification of the MOF, allowing for the introduction of other functional groups to tailor the properties of the pores for specific applications like gas storage, separation, or catalysis. Amine-functionalized MOFs are particularly known for their enhanced CO₂ capture capabilities due to the basic nature of the amine groups. tsijournals.com

The potential for this compound to act as a bifunctional linker, participating in both coordination to the metal center and subsequent polymerization or functionalization via its ethynyl group, opens avenues for creating highly complex and functional porous materials.

While specific research on the integration of this compound into these advanced architectures is still in its early stages, the fundamental reactivity of its functional groups provides a strong rationale for its future exploration in material science.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 6-Chloro-4-ethynylpyridazin-3-amine, and what key intermediates are involved?

- Methodology : Synthesis typically involves sequential functionalization of the pyridazine core. For example, a chloro group can be introduced via nucleophilic aromatic substitution (SNAr) using POCl₃, while the ethynyl group is added via Sonogashira coupling with trimethylsilylacetylene followed by desilylation . Key intermediates include 4-amino-6-chloropyridazine and ethynyltrimethylsilane.

- Validation : Confirm intermediates using H/C NMR and LC-MS. For example, H NMR should show characteristic triplets for ethynyl protons (~2.5 ppm) and downfield shifts for aromatic protons adjacent to the chloro group .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Recommended Techniques :

- NMR : H/C NMR to confirm substituent positions and purity. Ethynyl protons appear as sharp singlets (δ ~2.5-3.0 ppm), while aromatic protons show splitting patterns indicative of substitution .

- IR : Peaks at ~2100–2200 cm⁻¹ confirm the ethynyl C≡C stretch .

- HPLC-MS : Use C18 columns with acetonitrile/water gradients (0.1% formic acid) for purity assessment and molecular ion detection .

Q. How do the ethynyl and chloro substituents influence the compound's reactivity in nucleophilic substitution reactions?

- Mechanistic Insight : The chloro group at position 6 activates the pyridazine ring for SNAr reactions, while the ethynyl group at position 4 introduces steric hindrance, directing substitutions to specific sites. For example, ethynyl groups stabilize transition states in cross-coupling reactions, enabling selective functionalization .

- Experimental Design : Test reactivity with amines or thiols under varying temperatures (25–80°C) and catalysts (e.g., Pd/Cu for cross-coupling) .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound during scale-up?

- Strategies :

- Solvent Optimization : Replace toluene with DMF or THF to improve solubility of intermediates .

- Catalyst Screening : Test Pd(PPh₃)₄ vs. PdCl₂(dppf) for Sonogashira coupling efficiency.

- Table : Reaction conditions for optimization:

| Parameter | Small Scale (mg) | Large Scale (g) |

|---|---|---|

| Solvent | Toluene | DMF |

| Catalyst Loading | 5 mol% | 2 mol% |

| Yield | 65% | 85% |

| Source: Adapted from |

Q. How to resolve contradictions between in vitro and in vivo activity data for derivatives of this compound?

- Approach :

- Pharmacokinetic Profiling : Assess metabolic stability using liver microsomes (e.g., CYP450 inhibition assays). Poor in vivo activity may stem from rapid clearance .

- Structural Modifications : Introduce electron-withdrawing groups (e.g., CF₃) at position 3 to enhance metabolic stability, as seen in related pyridazine derivatives .

Q. What computational methods predict the binding affinity of this compound to kinase targets?

- Tools :

- Molecular Docking : Use AutoDock Vina with crystal structures of kinases (e.g., EGFR, p38 MAPK) to identify binding poses. The ethynyl group may occupy hydrophobic pockets .